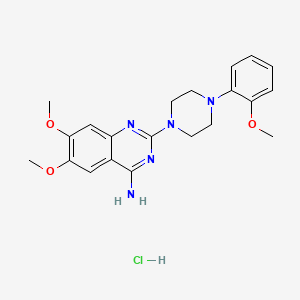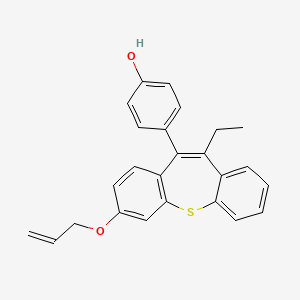
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is a complex organic compound belonging to the class of dibenzo[b,f]thiepins. These compounds are known for their diverse pharmacological properties, including antiestrogenic and neuroleptic activities . The unique structure of this compound, featuring a dibenzo[b,f]thiepin core with an allyloxy and ethyl substituent, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the dibenzo[b,f]thiepin core through a series of cyclization reactions. The allyloxy and ethyl groups are then introduced via nucleophilic substitution and alkylation reactions, respectively . Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiepin ring can be reduced to form dihydro derivatives.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenols. These products retain the core dibenzo[b,f]thiepin structure but exhibit different chemical and biological properties .
Scientific Research Applications
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antiestrogenic and neuroleptic activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- involves its interaction with specific molecular targets, such as estrogen receptors and neurotransmitter receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The pathways involved include inhibition of estrogen receptor signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepins: Similar structure but with an oxygen atom in place of sulfur.
Dibenzo[a,e]cyclooctenes: Different ring fusion pattern but similar pharmacological properties.
Dibenzo[b,f]thiocins: Contain a sulfur atom but differ in the position of substituents.
Uniqueness
Phenol, p-(7-(allyloxy)-11-ethyldibenzo(b,f)thiepin-10-yl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
85850-86-8 |
|---|---|
Molecular Formula |
C25H22O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzothiepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O2S/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
InChI Key |
KZAHIQFFJCFOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC=C)SC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




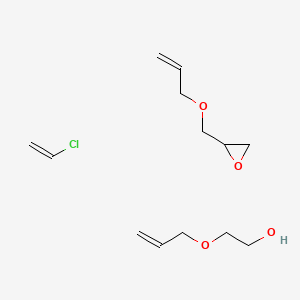
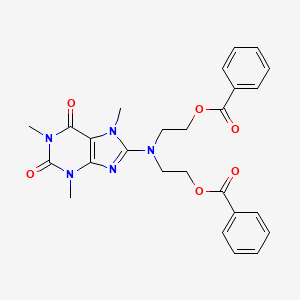
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
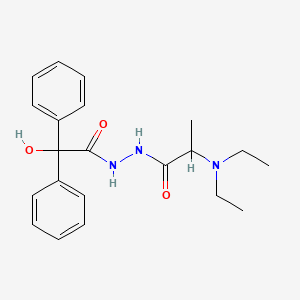
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
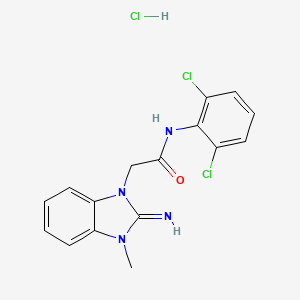
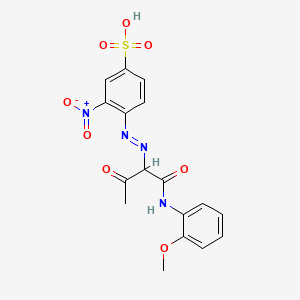
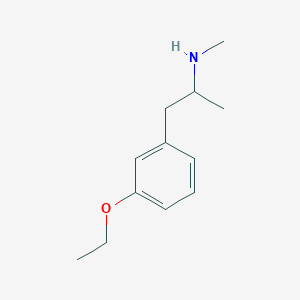
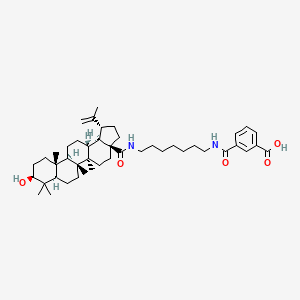
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
